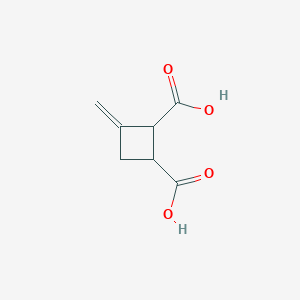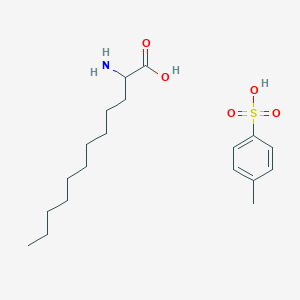![molecular formula C16H14Cl3GeNO3 B14355513 2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid CAS No. 92522-64-0](/img/structure/B14355513.png)
2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid is an organogermanium compound that features a benzoic acid moiety linked to a trichlorogermyl-substituted phenylpropane amide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid typically involves multiple steps:
Formation of the Amide Linkage: This can be achieved by reacting 3-phenylpropanoic acid with an appropriate amine under dehydrating conditions to form the amide bond.
Introduction of the Trichlorogermyl Group: The trichlorogermyl group can be introduced via a substitution reaction using trichlorogermane (GeCl3H) in the presence of a suitable catalyst.
Coupling with Benzoic Acid: The final step involves coupling the trichlorogermyl-substituted amide with benzoic acid, possibly using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反应分析
Types of Reactions
2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The trichlorogermyl group can be oxidized to form higher oxidation state germanium compounds.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The trichlorogermyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the amide bond.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the chlorine atoms in the trichlorogermyl group.
Major Products
Oxidation: Higher oxidation state germanium compounds.
Reduction: The corresponding amine.
Substitution: Substituted germanium compounds with various functional groups.
科学研究应用
Chemistry: It can be used as a precursor for the synthesis of other organogermanium compounds.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development.
Industry: It can be used in the development of new materials with unique properties, such as semiconductors or catalysts.
作用机制
The mechanism of action of 2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid involves its interaction with molecular targets through its functional groups. The trichlorogermyl group can form stable complexes with various biological molecules, potentially inhibiting or modifying their activity. The benzoic acid moiety can interact with enzymes or receptors, influencing their function.
相似化合物的比较
Similar Compounds
2-[3-Phenyl-3-(trichlorosilyl)propanamido]benzoic acid: Similar structure but with a silicon atom instead of germanium.
2-[3-Phenyl-3-(trichlorostannyl)propanamido]benzoic acid: Similar structure but with a tin atom instead of germanium.
Uniqueness
2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid is unique due to the presence of the trichlorogermyl group, which imparts distinct chemical properties compared to its silicon and tin analogs. The germanium atom can form more stable complexes with certain biological molecules, potentially leading to different biological activities and applications.
属性
CAS 编号 |
92522-64-0 |
|---|---|
分子式 |
C16H14Cl3GeNO3 |
分子量 |
447.3 g/mol |
IUPAC 名称 |
2-[(3-phenyl-3-trichlorogermylpropanoyl)amino]benzoic acid |
InChI |
InChI=1S/C16H14Cl3GeNO3/c17-20(18,19)13(11-6-2-1-3-7-11)10-15(22)21-14-9-5-4-8-12(14)16(23)24/h1-9,13H,10H2,(H,21,22)(H,23,24) |
InChI 键 |
KBJDTUHJMOMEBP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=C2C(=O)O)[Ge](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


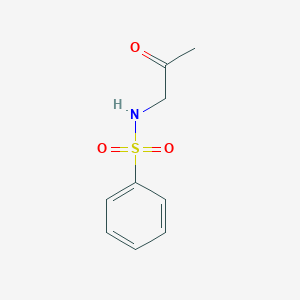
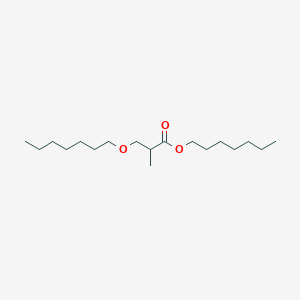

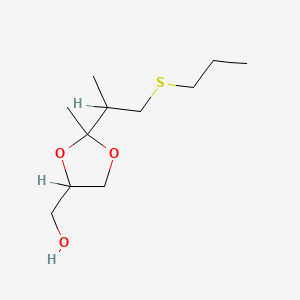
![3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene](/img/structure/B14355459.png)
![3,3'-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14355472.png)
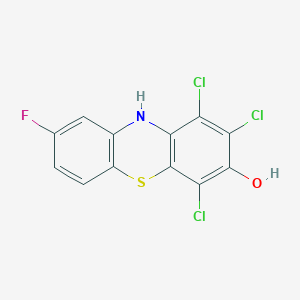

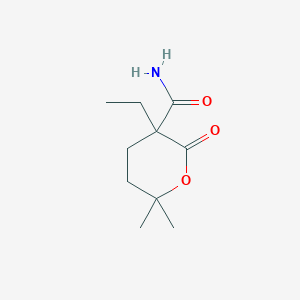
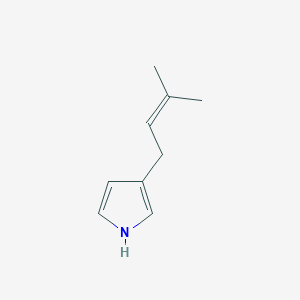
![2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol](/img/structure/B14355515.png)
